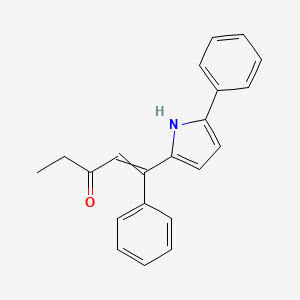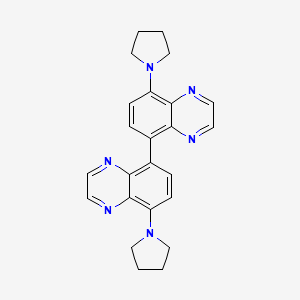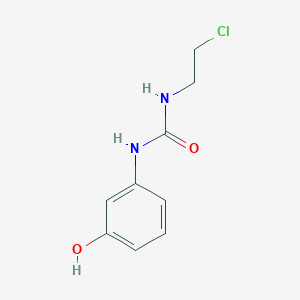
1-phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one is a complex organic compound featuring a pyrrole ring substituted with phenyl groups
Preparation Methods
The synthesis of 1-phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrrole derivative with a phenyl-substituted aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyrroles, phenyl derivatives, and various heterocyclic compounds .
Scientific Research Applications
1-Phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to altered cellular functions and therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrrole-2-carboxaldehyde: This compound shares the pyrrole ring structure but differs in the functional groups attached, leading to different reactivity and applications.
5-Phenyl-1H-pyrrole-2-carboxylic acid:
1-Phenyl-1H-pyrrole-2-amine: This amine derivative exhibits distinct biological activity and is used in different research contexts.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
676255-96-2 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-phenyl-1-(5-phenyl-1H-pyrrol-2-yl)pent-1-en-3-one |
InChI |
InChI=1S/C21H19NO/c1-2-18(23)15-19(16-9-5-3-6-10-16)21-14-13-20(22-21)17-11-7-4-8-12-17/h3-15,22H,2H2,1H3 |
InChI Key |
QZZIDZRNSHNZET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C(C1=CC=CC=C1)C2=CC=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)


![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)


![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
